

An In-depth Technical Guide to Undecanedioic Acid (CAS Number: 1852-04-6)

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Compound of Interest

Compound Name: Undecanedioic Acid

Cat. No.: B7769590

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioic acid, with the CAS number 1852-04-6, is a long-chain alpha,omega-dicarboxylic acid.^[1] Structurally, it is comprised of a nine-carbon aliphatic chain flanked by two carboxylic acid groups.^[1] This bifunctional nature makes it a valuable chemical intermediate in a variety of industrial and research applications. Its utility spans from the synthesis of high-performance polymers, such as polyamides and polyesters, to its use in lubricants, adhesives, and fragrances.^[2] In the realm of drug development and biomedical research, **undecanedioic acid** is gaining attention as a versatile linker molecule in the design of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), and is a known metabolite in fatty acid metabolism. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, applications in drug development, and its role in metabolic pathways.

Physicochemical Properties

Undecanedioic acid is a white crystalline solid at room temperature.^[3] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₀ O ₄	[1]
Molecular Weight	216.27 g/mol	[1]
Melting Point	108-110 °C	[1] [3]
Water Solubility	5.1 g/L (at 21 °C)	[4]
pKa	~4.48	[5]
LogP	2.7	[1]
Appearance	White to off-white crystalline solid, powder, or flakes	[2] [3]
EINECS Number	217-440-6	[3]

Synthesis of Undecanedioic Acid

Undecanedioic acid can be synthesized through various chemical and biotechnological routes. Below are detailed protocols for two distinct methods.

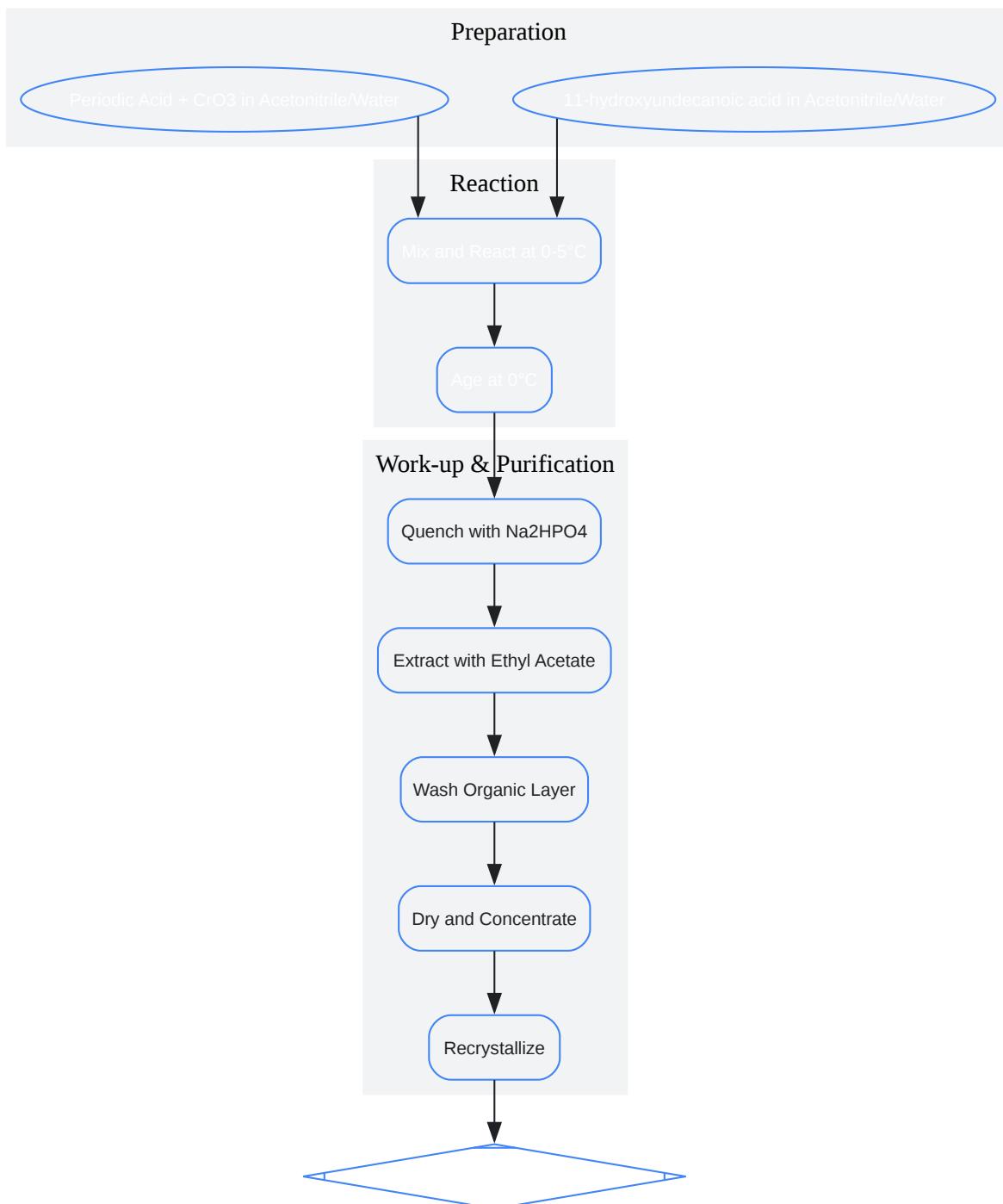
Chemical Synthesis: Oxidation of 11-hydroxyundecanoic acid

This method describes the oxidation of a long-chain hydroxy acid to the corresponding dicarboxylic acid.

Experimental Protocol:

- Preparation of Oxidizing Solution: Dissolve periodic acid (11.4 g, 50 mmol) and chromium trioxide (23 mg, 0.23 mmol) in a 75% acetonitrile/water solution to a final volume of 114 mL. Allow 1-2 hours for complete dissolution to create the H₅IO₆/CrO₃ stock solution.
- Reaction Setup: In a separate flask, dissolve 11-hydroxyundecanoic acid (470 mg) in 12 mL of 75% acetonitrile/water.

- Oxidation Reaction: While maintaining the reaction temperature between 0-5 °C, add 13 mL of the H_5IO_6/CrO_3 stock solution to the solution of 11-hydroxyundecanoic acid over a period of 30 minutes.
- Aging: Age the reaction mixture at 0 °C for an additional 45 minutes.
- Quenching: Quench the reaction by adding an aqueous solution of Na_2HPO_4 (0.7 g in 7 mL of H_2O).
- Extraction: Add 20 mL of ethyl acetate to the mixture and stir. Separate the organic layer. Saturate the aqueous phase with $NaCl$ and extract four times with 20 mL of 10% methanol in ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with 15 mL of saline, 15 mL of 5% $NaHSO_3$, and another 15 mL of saline.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by recrystallization from an ethyl acetate-hexane mixture to yield pure **undecanedioic acid**.^[3]



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Chemical Synthesis Workflow

Biotransformation from ω -hydroxyundecanoic acid

This protocol utilizes an enzymatic approach for the synthesis of **undecanedioic acid**.

Experimental Protocol:

- Microorganism and Enzyme Preparation: Use a suitable microorganism, such as *Pseudomonas putida* GPo1, which expresses alcohol dehydrogenase (AlkJ). Prepare a whole-cell biocatalyst by culturing the microorganism under optimal conditions and harvesting the cells.
- Reaction Medium: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
- Biotransformation: Resuspend the prepared whole cells in the reaction buffer. Add the substrate, ω -hydroxyundecanoic acid, to the cell suspension. The reaction is typically carried out at a controlled temperature (e.g., 30-37°C) with agitation.
- Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
- Product Isolation: Once the reaction is complete, separate the cells from the reaction medium by centrifugation.
- Extraction: Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl and extract the **undecanedioic acid** with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the organic extract over anhydrous Na_2SO_4 , filter, and evaporate the solvent. The crude product can be further purified by recrystallization.^[6]

Applications in Drug Development

Undecanedioic acid's bifunctional nature makes it an attractive component in the design of more complex pharmaceutical agents.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the efficacy of the PROTAC. Dicarboxylic acids, such as **undecanedioic acid**, are often used to form these linkers due to their ability to be derivatized at both ends.

Generalized Experimental Workflow for PROTAC Synthesis using a Dicarboxylic Acid Linker:

- Functionalization of the Dicarboxylic Acid: One of the carboxylic acid groups of **undecanedioic acid** is typically activated (e.g., as an N-hydroxysuccinimide ester) or converted to a functional group amenable to coupling (e.g., an amine or an alkyne).
- Coupling with the First Ligand: The functionalized **undecanedioic acid** is then reacted with either the E3 ligase ligand or the target protein ligand.
- Deprotection/Activation of the Second Terminus: The remaining carboxylic acid group at the other end of the linker is then deprotected or activated.
- Coupling with the Second Ligand: The final PROTAC molecule is assembled by coupling the linker-ligand intermediate with the second ligand (either the target protein ligand or the E3 ligase ligand, whichever was not used in the first coupling step).
- Purification: The final PROTAC product is purified using chromatographic techniques such as HPLC.

Metabolic Pathways

Undecanedioic acid is a metabolite in the omega-oxidation (ω -oxidation) of fatty acids. This is an alternative pathway to the more common beta-oxidation.

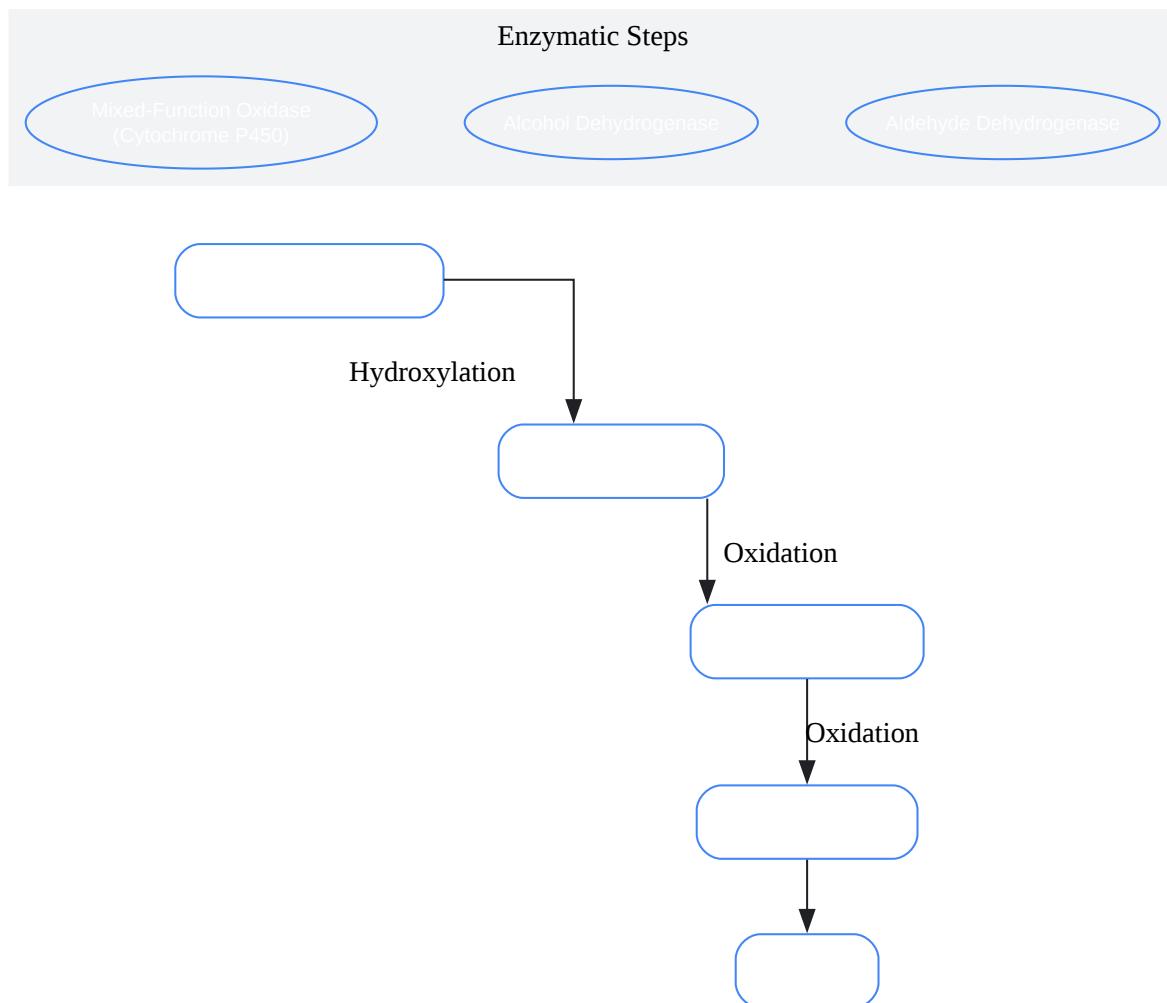
Omega-Oxidation of Fatty Acids

Omega-oxidation occurs in the smooth endoplasmic reticulum of liver and kidney cells.^[7] It involves the oxidation of the terminal methyl group (the ω -carbon) of a fatty acid.

The key steps are:

- Hydroxylation: The ω -carbon is hydroxylated to form a primary alcohol. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450, O₂, and NADPH. [7]
- Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.
- Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid, such as **undecanedioic acid**.[7]

The resulting dicarboxylic acid can then undergo further metabolism through peroxisomal β -oxidation.[5]

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Omega-Oxidation Pathway

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